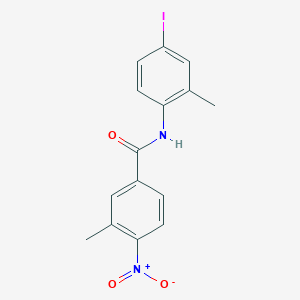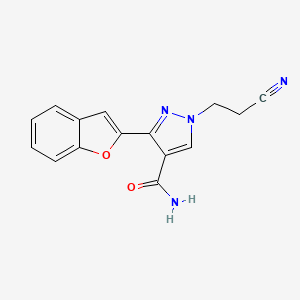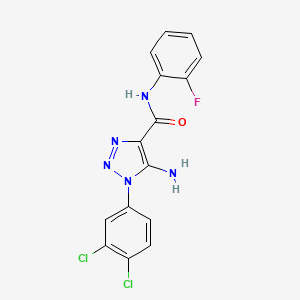![molecular formula C26H38O2 B4933920 1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B4933920.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene), commonly known as HBB, is an organic compound that belongs to the family of bisphenol compounds. It is used as a monomer in the production of polymers and resins, and as a cross-linking agent in the synthesis of epoxy resins. HBB has been the subject of extensive scientific research, owing to its potential applications in various fields, such as materials science, biochemistry, and pharmacology.
作用机制
The mechanism of action of HBB is not well understood, but it is believed to involve the formation of covalent bonds with biological macromolecules. HBB contains two phenolic groups, which can undergo nucleophilic substitution reactions with amino acid residues in proteins, or with nucleotides in DNA and RNA. The resulting adducts can alter the structure and function of the macromolecules, leading to biological effects.
Biochemical and Physiological Effects:
HBB has been shown to exhibit a range of biochemical and physiological effects, depending on the dose and exposure route. In vitro studies have demonstrated that HBB can induce oxidative stress, DNA damage, and apoptosis in various cell lines, including human lung cells and liver cells. HBB has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and drugs.
实验室实验的优点和局限性
HBB has several advantages as a research tool, including its high purity, stability, and solubility in common organic solvents. HBB can be easily synthesized in the laboratory, and its structure can be modified by introducing different substituents on the phenolic rings. However, HBB has some limitations, such as its potential toxicity and environmental hazards. HBB should be handled with care, and appropriate safety measures should be taken to prevent exposure to the compound.
未来方向
There are several future directions for research on HBB, including its applications in drug discovery, materials science, and environmental remediation. HBB and its derivatives could be used as scaffolds for the design of novel drugs, such as anticancer agents and enzyme inhibitors. HBB-based polymers could be developed for applications in energy storage, water purification, and biocompatible materials. HBB could also be used as a model compound for studying the fate and transport of bisphenols in the environment, and their potential impacts on human health and ecosystems.
合成方法
HBB can be synthesized by the reaction of 4-tert-butylphenol with 1,6-hexanediol in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The reaction yields HBB as a white crystalline solid, which can be purified by recrystallization from a suitable solvent, such as ethanol or acetone.
科学研究应用
HBB has been widely studied for its potential applications in various fields of science. In materials science, HBB has been used as a monomer in the synthesis of high-performance polymers, such as polyimides and polyesters. These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for use in aerospace, electronics, and automotive industries.
In biochemistry, HBB has been investigated for its ability to interact with biological macromolecules, such as proteins and nucleic acids. Studies have shown that HBB can bind to proteins, such as bovine serum albumin, and induce conformational changes that affect their biological activity. HBB has also been shown to interact with DNA and RNA, and inhibit their replication and transcription.
属性
IUPAC Name |
1-tert-butyl-4-[6-(4-tert-butylphenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O2/c1-25(2,3)21-11-15-23(16-12-21)27-19-9-7-8-10-20-28-24-17-13-22(14-18-24)26(4,5)6/h11-18H,7-10,19-20H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYYOKKIHYUNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCCOC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4933860.png)

![1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B4933875.png)
![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methoxybenzoate](/img/structure/B4933883.png)
![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)
![N-(3-methoxyphenyl)-2-[(phenylsulfonyl)amino]-5-pyrimidinecarboxamide](/img/structure/B4933913.png)


![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4933933.png)
![N-[2-(dimethylamino)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4933936.png)